2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide
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Overview
Description
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide is an organic compound with a complex structure that includes a benzyl group, an ethoxy group, a hydroxymethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the sulfonation of a benzene derivative followed by the introduction of the benzyl, ethoxy, and hydroxymethyl groups through various substitution reactions. The reaction conditions typically involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes followed by sequential substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The benzyl and ethoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the benzyl and ethoxy groups may enhance the compound’s binding affinity to target proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-ethoxybenzenesulfonamide: Lacks the hydroxymethyl group.
2-Benzyl-5-(hydroxymethyl)benzenesulfonamide: Lacks the ethoxy group.
3-Ethoxy-5-(hydroxymethyl)benzenesulfonamide: Lacks the benzyl group.
Uniqueness
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide is unique due to the presence of all three functional groups (benzyl, ethoxy, and hydroxymethyl) on the benzenesulfonamide core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62273-61-4 |
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Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-2-21-15-9-13(11-18)10-16(22(17,19)20)14(15)8-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8,11H2,1H3,(H2,17,19,20) |
InChI Key |
JOEMSQJOCNMIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)S(=O)(=O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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